2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid (CAS 1159977-03-3) is a quinazoline derivative recognized by the United States Pharmacopeia (USP) as Anagrelide Related Compound B, a process-related impurity of the anti-thrombocythemic drug Anagrelide. Its molecular formula is C10H9Cl2N3O2, with a molecular weight of 274.10 g/mol, and it features a quinazoline core with amino and dichloro substitutions.

Molecular Formula C10H9Cl2N3O2
Molecular Weight 274.101
CAS No. 1159977-03-3
Cat. No. B589751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid
CAS1159977-03-3
SynonymsUSP Anagrelide Related Impurity B; 
Molecular FormulaC10H9Cl2N3O2
Molecular Weight274.101
Structural Identifiers
SMILESC1C2=C(C=CC(=C2Cl)Cl)N=C(N1CC(=O)O)N
InChIInChI=1S/C10H9Cl2N3O2/c11-6-1-2-7-5(9(6)12)3-15(4-8(16)17)10(13)14-7/h1-2H,3-4H2,(H2,13,14)(H,16,17)
InChIKeyLXLOZUWWCLJYGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid (CAS 1159977-03-3): Pharmaceutical Reference Standard Overview


2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid (CAS 1159977-03-3) is a quinazoline derivative recognized by the United States Pharmacopeia (USP) as Anagrelide Related Compound B, a process-related impurity of the anti-thrombocythemic drug Anagrelide [1]. Its molecular formula is C10H9Cl2N3O2, with a molecular weight of 274.10 g/mol, and it features a quinazoline core with amino and dichloro substitutions . This compound is exclusively utilized as a pharmaceutical reference standard for analytical method development, validation, and routine quality control (QC) in the manufacturing of Anagrelide hydrochloride drug substance and finished dosage forms [1].

Why Generic 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Substitution Is Not Advisable for Regulated Analytical Workflows


In regulated pharmaceutical analysis, particularly for Abbreviated New Drug Applications (ANDA) and commercial QC, the substitution of a compendial reference standard like 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid (USP Anagrelide Related Compound B) with a non-compendial or research-grade analog is not scientifically or regulatorily equivalent [1]. The USP monographs specify exact relative retention times (RRT) and relative response factors (RRF) for this specific impurity, which are critical for accurate peak identification and quantitation in validated HPLC methods [2]. A generic quinazoline derivative or even a different salt form of the same compound (e.g., the hydrobromide salt) will exhibit different chromatographic behavior, potentially leading to misidentification, inaccurate impurity quantification, and failed system suitability tests, thereby jeopardizing product release and regulatory compliance . The data below quantitatively demonstrates the unique analytical signature that differentiates this exact compound from its closest in-class analogs.

Quantitative Differentiation of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid (CAS 1159977-03-3) from Closest Analogs


USP-Designated Relative Retention Time (RRT) vs. Anagrelide and Other Related Impurities

In the USP monograph for Anagrelide Hydrochloride, 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid (Anagrelide Related Compound B) has a specified relative retention time (RRT) of 0.40, relative to the Anagrelide peak (RRT = 1.00) [1]. This RRT is distinct from other related impurities, such as Anagrelide Related Compound A (RRT = 0.55) and Anagrelide Related Compound C (RRT = 1.41), enabling unambiguous peak identification in validated HPLC methods [1].

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

USP-Specified Relative Response Factor (RRF) vs. Anagrelide

The USP monograph assigns 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid a relative response factor (RRF) of 0.43, relative to Anagrelide (RRF = 1.0) [1]. This means that the detector response for this impurity is 57% lower than that of the active pharmaceutical ingredient (API) at equivalent concentrations, necessitating the use of this specific correction factor for accurate quantification [1]. Other impurities have different RRF values (e.g., Related Compound A: 0.37; Related Compound C: 0.32) [1].

Quantitative HPLC Impurity Quantification Pharmaceutical QC

USP-Defined Acceptance Criteria (Limit) vs. Other Anagrelide Impurities

The USP monograph sets a specific acceptance criterion for 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid (Anagrelide Related Compound B) at Not More Than (NMT) 0.3% in the drug substance [1]. This limit is distinct from other related impurities, such as Related Compound A (NMT 0.15%) and the Open Ring Methyl Ester (NMT 0.25%) [1].

Regulatory Compliance Pharmaceutical Quality Control Impurity Limits

Molecular Weight Differentiation from Anagrelide API and Other Impurities

The molecular weight of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid is 274.10 g/mol, as specified by the USP [1]. This is distinct from the Anagrelide API (anhydrous free base, 256.09 g/mol) and other common impurities like Anagrelide Related Compound A (277.15 g/mol) and the Trichloro Derivative (290.53 g/mol) [1].

Mass Spectrometry LC-MS Method Development Impurity Identification

Primary Industrial and Research Applications for 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid (CAS 1159977-03-3)


Regulatory-Compliant HPLC Method Validation for Anagrelide Drug Substance

This compound is the definitive reference standard for identifying and quantifying the Anagrelide Related Compound B impurity during HPLC method validation as per USP <621> and ICH Q2(R1) guidelines [1]. Its use ensures the method meets system suitability requirements for specificity, as its unique RRT of 0.40 allows for resolution from the API and other impurities [1].

Routine Quality Control (QC) and Batch Release Testing for Anagrelide Finished Dosage Forms

QC laboratories use this USP reference standard in every batch release test of Anagrelide capsules and tablets to quantify the Related Compound B impurity against the NMT 0.3% acceptance criterion [1]. Failure to use the correct standard would invalidate the assay and could lead to regulatory action.

LC-MS Method Development for Impurity Profiling and Identification

In LC-MS method development, this compound is used as a system suitability standard to confirm accurate mass detection (m/z corresponding to 274.10 g/mol) and to establish relative retention times for impurity tracking in forced degradation studies [1]. Its distinct mass differentiates it from other process-related impurities .

Synthetic Process Optimization and Control in Anagrelide Manufacturing

During the chemical synthesis of Anagrelide, this compound is used as a process control marker. Monitoring its levels in intermediate stages using the validated USP method helps optimize reaction conditions to minimize the formation of this specific impurity, ensuring the final API meets the NMT 0.3% specification [1].

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